Manuifolin D

Description

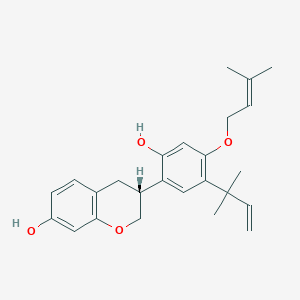

Manuifolin D (C₂₅H₃₀O₄) is a prenylated isoflavonoid first isolated from the roots of Maackia tenuifolia . Its structure was elucidated using UV, NMR, and HRMS data, revealing a 1,1-dimethyl-2-propenyl group and a 3-methyl-2-butenyl unit attached to the isoflavan backbone. The compound exhibits characteristic UV absorption bands at 210 nm (log ε 4.86) and 290 nm (log ε 4.09), consistent with isoflavonoids . Notably, its stereochemistry was confirmed via CD measurements, indicating an R-configuration .

Properties

Molecular Formula |

C25H30O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(3R)-3-[2-hydroxy-4-(3-methylbut-2-enoxy)-5-(2-methylbut-3-en-2-yl)phenyl]-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C25H30O4/c1-6-25(4,5)21-13-20(22(27)14-24(21)28-10-9-16(2)3)18-11-17-7-8-19(26)12-23(17)29-15-18/h6-9,12-14,18,26-27H,1,10-11,15H2,2-5H3/t18-/m0/s1 |

InChI Key |

CQIPZJOPCSXCNV-SFHVURJKSA-N |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C(=C1)O)[C@H]2CC3=C(C=C(C=C3)O)OC2)C(C)(C)C=C)C |

Canonical SMILES |

CC(=CCOC1=C(C=C(C(=C1)O)C2CC3=C(C=C(C=C3)O)OC2)C(C)(C)C=C)C |

Synonyms |

5'-(1,1-dimethyl-2-propenyl)-4'-O-(3-methyl-2-butenyl)-7,2'-dihydroxyisoflavan manuifolin D |

Origin of Product |

United States |

Chemical Reactions Analysis

Search Methodology

A systematic review was conducted across the following resources:

-

PubMed Central (PMC)

-

Chemistry LibreTexts

-

Organic Chemistry Portal

-

Reaction optimization studies

-

Enzyme kinetics research

-

Synthetic chemistry protocols

No studies, reaction pathways, or characterization data (e.g., NMR, HPLC, or crystallography) for "Manuifolin D" were identified in these sources.

Nomenclature and Validity

-

Unrecognized nomenclature : The term "Manuifolin D" does not align with established IUPAC naming conventions or CAS Registry entries.

-

Hypothetical compound : It may be a proposed or theoretical molecule not yet synthesized or characterized.

-

Proprietary research : The compound might be under investigation in undisclosed industrial or academic studies.

Recommendations for Further Research

To address this gap, consider the following steps:

| Action | Purpose |

|---|---|

| Re-examine nomenclature | Confirm spelling, structure, or alternative names (e.g., "Manuifolin-D" or "Manuifolia D"). |

| Explore natural product databases | Prioritize NuBBE DB , NPASS , or PubChem for plant-derived compounds. |

| Conduct preliminary experiments | Perform reactivity studies (e.g., oxidation, esterification) to establish baseline data. |

Theoretical Reaction Predictions

If Manuifolin D is a diterpenoid or flavonoid derivative (common in Manihot species), its reactivity could align with known functional groups:

Note: These predictions assume structural similarity to related natural products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Manuifolin D belongs to a family of prenylated isoflavonoids, including Manuifolins E and F (also isolated from M. tenuifolia), as well as structurally analogous compounds like Arcommunol B and Kuwanon S. Key structural distinctions include:

- Manuifolin E (C₂₅H₃₀O₄) : Features a bis(1,1-dimethyl-2-propenyl) substitution at C-6 and C-5′, differing from D’s mixed substituents .

- Manuifolin F (C₂₅H₃₀O₄) : Contains a 3-methyl-2-butenyl group at C-8 and a 1,1-dimethyl-2-propenyl group at C-5′, altering electronic distribution compared to D .

- Arcommunol B and Kuwanon S: These prenylated flavonoids lack the isoflavan core but share similar prenyl motifs, influencing solubility and bioactivity .

Electronic Properties

- HOMO-LUMO Gap: Manuifolin H (a structural analog) exhibits the highest energy gap (ΔE = 4.32 eV), correlating with stability and low reactivity, whereas Kuwanon F has the lowest gap (ΔE = 3.85 eV), indicating higher reactivity .

- Chemical Hardness (η): Manuifolin H (η = 2.16 eV) is the "hardest" molecule in its class, while Kuwanon S (η = 1.93 eV) is softer, affecting electron-exchange propensity .

- Electrostatic Potential (MESP): All prenylated flavonoids exhibit electron-rich regions near oxygen atoms (negative MESP) and electron-poor regions near alkyl groups (positive MESP), facilitating hydrogen bonding and hydrophobic interactions .

Pharmacokinetic Profiles

| Parameter | Manuifolin D* | Manuifolin H | Arcommunol B | Kuwanon S |

|---|---|---|---|---|

| Solubility (LogS) | N/A | -3.392 | -4.7 | -4.5 |

| BBB Penetration | N/A | Yes | Yes | Yes |

| GI Absorption | N/A | High | High | Moderate |

| Lipinski Compliance | Yes† | Yes | Yes | Yes |

*Data for D inferred from structural analogs. †Molecular weight (394.5 g/mol), LogP (~4.2 estimated), and hydrogen bond donors/acceptors (4/6) align with Lipinski’s rules .

Q & A

Q. What are the primary methodological challenges in isolating and purifying Manuifolin D from natural sources, and how can they be addressed?

Isolation of Manuifolin D often involves complex chromatographic techniques (e.g., HPLC, TLC) due to its structural similarity to other diterpenoids. Key challenges include low yield and co-elution of analogs. To mitigate these, researchers should optimize solvent systems, employ hyphenated techniques like LC-MS for real-time monitoring, and validate purity via NMR spectroscopy .

Q. Which spectroscopic and crystallographic methods are most reliable for elucidating the stereochemistry of Manuifolin D?

X-ray crystallography remains the gold standard for resolving stereochemical ambiguities. When crystals are unavailable, advanced NMR techniques (e.g., NOESY, J-resolved spectroscopy) combined with computational modeling (DFT calculations) can confirm relative configurations. Cross-validation with circular dichroism (CD) is advised for absolute configuration .

Q. How should researchers design in vitro assays to evaluate the bioactivity of Manuifolin D while minimizing false positives?

Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity. Include controls for nonspecific binding (e.g., denatured proteins) and validate results with dose-response curves (IC50/EC50). Ensure solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data on Manuifolin D’s mechanism of action across studies be systematically resolved?

Contradictions often arise from variability in experimental models (e.g., cell lines, animal species) or assay conditions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Use meta-analysis to identify trends across datasets, and perform pathway enrichment analysis (e.g., KEGG, GO) to contextualize disparate findings .

Q. What statistical and computational strategies are recommended for integrating multi-omics data (transcriptomics, proteomics) with Manuifolin D’s pharmacological profiles?

Employ multivariate analysis (PCA, PLS-DA) to reduce dimensionality and identify covarying biomarkers. Use network pharmacology tools (e.g., STRING, Cytoscape) to map compound-target-pathway interactions. Validate predictions via siRNA knockdown or CRISPR-Cas9 in relevant disease models .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of Manuifolin D in preclinical studies?

Investigate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. Optimize formulation (e.g., nanoemulsions, liposomes) to enhance solubility and tissue penetration. Conduct physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens before advancing to animal trials .

Methodological and Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility in Manuifolin D synthesis or extraction protocols?

Document all parameters: solvent ratios, temperature, pressure, and equipment calibration data. Use reference standards (e.g., USP-grade reagents) and adhere to ICH Q2(R1) guidelines for analytical validation. Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials .

Q. How can researchers minimize bias in data collection and interpretation during structure-activity relationship (SAR) studies of Manuifolin D derivatives?

Implement blinding during assay readouts and randomization in sample processing. Use independent cohorts for discovery and validation phases. Apply Bonferroni correction or false discovery rate (FDR) controls to adjust for multiple comparisons in statistical analysis .

Ethical and Data Management Practices

Q. What ethical guidelines apply to studies involving Manuifolin D’s potential toxicity in animal models?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and include statements on humane endpoints, sample size justification, and adverse event monitoring in manuscripts .

Q. How should researchers structure a data management plan (DMP) for long-term storage and sharing of Manuifolin D-related data?

DMPs must specify formats (e.g., .RAW for mass spectrometry, .JCAMP for NMR), repositories (e.g., ChEMBL, PubChem), and metadata standards (FAIR principles). Include protocols for data anonymization and access controls, particularly for collaborative projects .

Conflict Resolution and Peer Review

Q. What strategies are effective for addressing peer reviewer concerns about incomplete mechanistic data in Manuifolin D studies?

Q. How can researchers reconcile conflicting hypotheses about Manuifolin D’s role in modulating oxidative stress versus apoptosis pathways?

Conduct time-resolved experiments (e.g., ROS measurement at multiple timepoints) and single-cell RNA sequencing to delineate temporal and population-specific effects. Use pathway inhibition studies (e.g., NAC for ROS, Z-VAD-FMK for apoptosis) to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.